(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride

Description

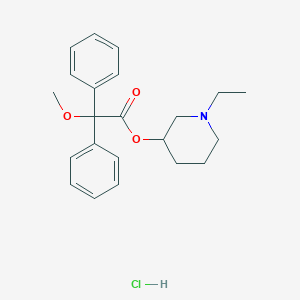

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate hydrochloride (CAS: 82-98-4) is a piperidine-derived compound characterized by:

- Core structure: A piperidine ring substituted with an ethyl group at the 3-position.

- Ester moiety: A 2-methoxy-2,2-diphenylacetic acid group esterified to the piperidine nitrogen.

- Salt form: Hydrochloride salt, enhancing solubility and stability.

Synonyms: Diphenylacetic Acid 1-Ethyl-3-piperidyl Ester Hydrochloride, Crapinon, Dactil Hydrochloride . Applications: Historically used as an anticholinergic agent for gastrointestinal spasms due to its ability to inhibit smooth muscle contraction .

Properties

CAS No. |

2909-87-7 |

|---|---|

Molecular Formula |

C22H28ClNO3 |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C22H27NO3.ClH/c1-3-23-16-10-15-20(17-23)26-21(24)22(25-2,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20H,3,10,15-17H2,1-2H3;1H |

InChI Key |

WEUYCHAHNMFJIB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C22H27NO3

- Molecular Weight: 353.5 g/mol

- IUPAC Name: (1-ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate

- Salt Form: Hydrochloride salt

The compound consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 3-position with an ester linkage to 2-methoxy-2,2-diphenylacetic acid. The hydrochloride form is the pharmaceutically acceptable salt, enhancing solubility and stability.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the piperidine ring derivative.

- Esterification with 2-methoxy-2,2-diphenylacetic acid or its activated derivative.

- Conversion to the hydrochloride salt.

The synthetic routes reported in the literature and patents reveal variations in starting materials and reaction conditions, but generally follow these steps.

Detailed Preparation Steps

Synthesis of Piperidin-3-yl Intermediate

A common approach starts from 4-substituted piperidines or cyanopiperidines, which undergo hydrolysis and esterification to yield piperidine carboxylate derivatives.

- For example, 4-methyl-2-cyanopiperidine can be hydrolyzed under reflux with hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.

- Subsequent esterification with ethanol and thionyl chloride produces the ethyl ester hydrochloride salt.

- Crystallization and purification steps separate cis and trans isomers, with trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride being the desired stereoisomer.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-methyl-2-cyanopiperidine, HCl, reflux | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Hydrolysis |

| 2 | Ethanol, thionyl chloride, reflux | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | Esterification |

| 3 | Methyl tert-butyl ether/ethanol, filtration | Separation of cis and trans isomers | Purification |

Esterification with 2-Methoxy-2,2-diphenylacetic Acid

The key ester linkage is formed by reacting the piperidin-3-yl intermediate with 2-methoxy-2,2-diphenylacetic acid or its activated derivatives (e.g., acid chlorides or esters).

- Activation of 2-methoxy-2,2-diphenylacetic acid can be achieved using standard coupling agents or conversion to acid chlorides.

- The nucleophilic piperidin-3-ol or amine attacks the activated acid derivative to form the ester bond.

- Reaction solvents such as dioxane or dichloromethane are commonly used.

- Bases like N,N-diisopropylethylamine facilitate the reaction by scavenging generated acid.

Formation of Hydrochloride Salt

- After ester formation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step improves compound stability and solubility.

- Crystallization from solvents like ethyl acetate or ethanol yields the final hydrochloride salt as a purified solid.

Representative Experimental Procedure

Based on patent literature and experimental data:

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the chemical structure and purity. Typical signals include multiplets for piperidine protons and aromatic protons from diphenyl groups.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 353.5 g/mol.

- Melting Point: Sharp melting point range indicating purity of the hydrochloride salt.

- Chromatography: HPLC or TLC used to monitor reaction progress and isomer separation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds similar to (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate; hydrochloride exhibit various biological activities, including:

- Antidepressant Effects : Studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant properties. The structural similarities may allow this compound to interact with serotonin and norepinephrine receptors, which are critical in mood regulation .

- Analgesic Properties : Some derivatives have shown promise as analgesics, potentially useful in pain management therapies. The mechanism may involve modulation of the central nervous system pathways that process pain signals .

Pharmaceutical Applications

The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:

- Neurological Disorders : Given its potential effects on neurotransmitter systems, it may be explored for treating conditions like depression and anxiety.

- Pain Management : Its analgesic properties could lead to formulations aimed at chronic pain relief without the adverse effects associated with traditional opioids.

- Anticancer Research : Preliminary studies on related compounds indicate potential cytotoxic effects against certain cancer cell lines. Further investigation could elucidate its efficacy and mechanism of action against tumors .

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Pharmacological Differences

The following table summarizes critical distinctions between the target compound and analogous piperidine or ester-based derivatives:

Detailed Structural and Functional Analysis

Piperidine Substitution Patterns

- Ethyl 2-(piperidin-4-yl)acetate hydrochloride : Substitution at the 4-position with an acetate ester reduces steric hindrance, possibly favoring different receptor interactions .

Ester Group Modifications

- Methoxy vs. Hydroxy Diphenylacetate : The methoxy group in the target compound (vs. hydroxy in CAS 1220021-56-6) increases metabolic stability by resisting oxidation, a critical factor in drug half-life .

- Ethylphenidate vs. Methylphenidate : Ethylphenidate’s ethyl ester prolongs enzymatic hydrolysis compared to Methylphenidate’s methyl ester, altering duration of action .

Ring System Variations

- Bicyclic vs. Monocyclic Systems: The bicyclo[3.2.1]octane structure in CAS 1220021-56-6 introduces conformational rigidity, which may enhance receptor selectivity but reduce solubility .

- Piperazine Derivatives : 1-(3-Chlorophenyl)piperazine lacks the diphenylacetate moiety, shifting activity toward serotonin receptors rather than anticholinergic effects .

Physicochemical Properties

- Target Compound: Molecular weight 387.9 g/mol (calculated from C₂₁H₂₆ClNO₃). Hydrochloride salt improves aqueous solubility for oral administration .

- Methylphenidate Hydrochloride : Lower molecular weight (269.76 g/mol) correlates with faster diffusion rates in neural tissues .

Biological Activity

(1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H27NO3

- Molecular Weight : 353.5 g/mol

- SMILES : CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC

- InChI Key : MUTNDHLVYPXZBN-UHFFFAOYSA-N

The biological activity of (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound exhibits properties that may influence central nervous system (CNS) activities, potentially leading to therapeutic effects in neurological disorders.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory Properties : The presence of a piperidine ring can enhance anti-inflammatory activity.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against glioblastoma cells, which are known for their aggressive nature and resistance to conventional therapies .

Data Table: Predicted Biological Activities

Case Study 1: Antitumor Activity

A study investigated the effects of related compounds on glioblastoma cells. Results indicated that compounds structurally similar to (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate demonstrated significant cytotoxicity against these cells, suggesting a potential pathway for treatment .

Case Study 2: Neurotransmitter Interaction

Research on piperidine derivatives has shown that they can modulate neurotransmitter systems effectively. The binding affinity to sigma receptors was evaluated using various ligands, revealing that compounds like (1-Ethylpiperidin-3-yl) 2-methoxy-2,2-diphenylacetate could influence receptor signaling pathways related to mood regulation and anxiety .

Q & A

Q. How can researchers link this compound’s pharmacological activity to existing theories of receptor modulation?

- Methodology : Align findings with the "lock-and-key" model for enzyme inhibition or allosteric modulation theories. For example, the diphenyl group may sterically hinder substrate access to active sites, as seen in acetylcholinesterase inhibitors . Validate hypotheses using site-directed mutagenesis of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.